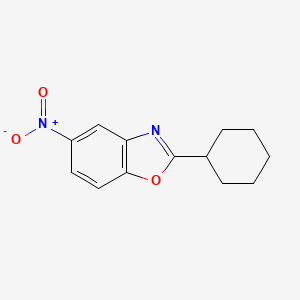
2-Cyclohexyl-5-nitro-1,3-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexyl-5-nitro-1,3-benzoxazole is a heterocyclic aromatic compound that features a benzoxazole core substituted with a cyclohexyl group at the 2-position and a nitro group at the 5-position. Benzoxazole derivatives are known for their diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzoxazole derivatives typically involves the condensation of 2-aminophenol with aldehydes or carboxylic acids. For 2-Cyclohexyl-5-nitro-1,3-benzoxazole, the reaction can be carried out using 2-aminophenol and cyclohexanecarboxaldehyde under acidic conditions, followed by nitration to introduce the nitro group at the 5-position .
Industrial Production Methods: Industrial production of benzoxazole derivatives often employs catalytic systems to enhance yield and selectivity. Metal catalysts, nanocatalysts, and ionic liquid catalysts are commonly used to facilitate the condensation reactions. The process is optimized for scalability and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions: 2-Cyclohexyl-5-nitro-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.
Reduction: The benzoxazole ring can be reduced to form benzoxazoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the nitro group.
Common Reagents and Conditions:
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) under acidic conditions.
Major Products:
Amino derivatives: Formed by the reduction of the nitro group.
Benzoxazoline derivatives: Formed by the reduction of the benzoxazole ring.
Halogenated derivatives: Formed by electrophilic substitution reactions.
Aplicaciones Científicas De Investigación
2-Cyclohexyl-5-nitro-1,3-benzoxazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit DNA topoisomerases and protein kinases.
Industry: Utilized in the development of functional materials and as a precursor for the synthesis of dyes and pigments
Mecanismo De Acción
The biological activity of 2-Cyclohexyl-5-nitro-1,3-benzoxazole is primarily attributed to its interaction with key molecular targets. The compound can inhibit enzymes such as DNA topoisomerases and protein kinases, which are involved in cell proliferation and survival pathways. The nitro group enhances its ability to form hydrogen bonds and engage in non-covalent interactions with biological targets, thereby increasing its efficacy .
Comparación Con Compuestos Similares
- 2-Methyl-5-nitro-1,3-benzoxazole
- 2-Phenyl-5-nitro-1,3-benzoxazole
- 2-Cyclohexyl-1,3-benzoxazole
Comparison: 2-Cyclohexyl-5-nitro-1,3-benzoxazole is unique due to the presence of both a cyclohexyl group and a nitro group, which confer distinct steric and electronic properties. Compared to 2-Methyl-5-nitro-1,3-benzoxazole, the cyclohexyl group provides greater hydrophobicity and bulk, potentially enhancing its interaction with hydrophobic pockets in biological targets. The nitro group also contributes to its reactivity and biological activity .
Propiedades
Fórmula molecular |
C13H14N2O3 |
|---|---|
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
2-cyclohexyl-5-nitro-1,3-benzoxazole |
InChI |
InChI=1S/C13H14N2O3/c16-15(17)10-6-7-12-11(8-10)14-13(18-12)9-4-2-1-3-5-9/h6-9H,1-5H2 |
Clave InChI |
DGLXHSCBBDDCLH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2=NC3=C(O2)C=CC(=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


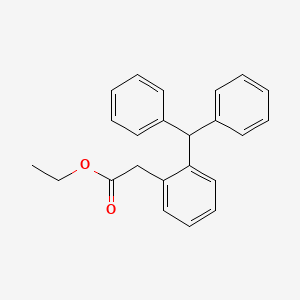
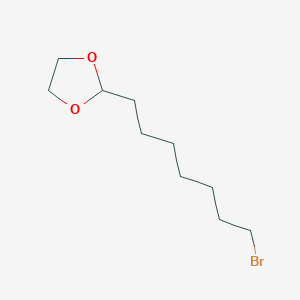
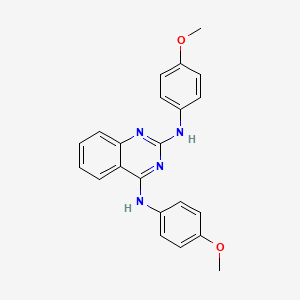
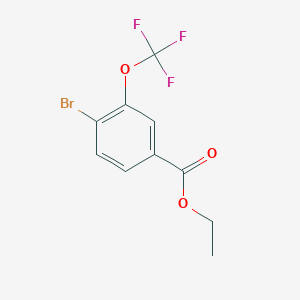
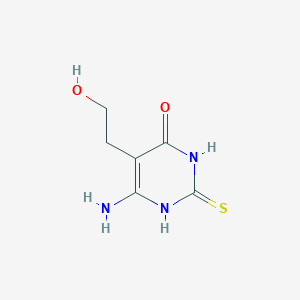

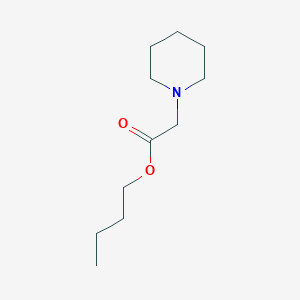
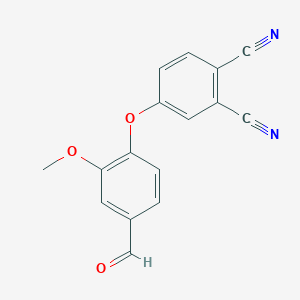

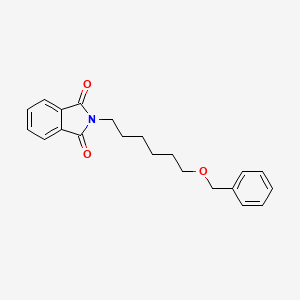
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrochloride](/img/structure/B13989905.png)
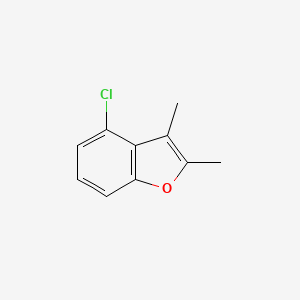
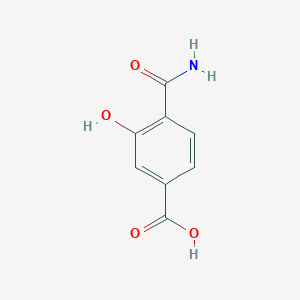
![2-[hydroxy(diphenyl)methyl]-N-phenylbenzamide](/img/structure/B13989931.png)
